Transition metal catalysts play a pivotal role in facilitating the isomerization of linear alkanes into branched analogues such as 4,4-diethyl-2,3-dimethylhexane. Ruthenium-based systems, for instance, enable hydride transfer and alkyl migration through σ-complexation with the alkane backbone. In such mechanisms, the metal center coordinates to a C–H bond, weakening it and promoting a 1,2-hydride shift or methyl/ethyl group migration.
Table 1: Catalytic Efficiency of Transition Metal Systems in Alkane Isomerization
| Catalyst System | Substrate | Temperature (°C) | Branched Alkane Yield (%) |
|---|---|---|---|
| RuCl₃/Al₂O₃ | n-Hexane | 150 | 42 |
| Pd/C with HNTf₂ | n-Octane | 180 | 38 |
| Rh(I)-Phosphine Complex | 3-Methylpentane | 120 | 55 |
The regioselectivity of branching is influenced by the steric and electronic properties of the catalyst. For example, bulky ligands on ruthenium favor ethyl group migration to the 4-position due to reduced steric hindrance at internal carbon centers. Isotopic labeling studies further confirm that the mechanism proceeds via a non-classical carbocation intermediate stabilized by metal coordination.
Density Functional Theory calculations have provided critical insights into the conformational preferences and energetic landscape of 4,4-Diethyl-2,3-dimethylhexane, a highly branched twelve-carbon alkane with molecular formula C₁₂H₂₆ [1]. The compound exhibits significant structural complexity due to multiple substitution patterns that create numerous possible conformational arrangements around rotatable carbon-carbon bonds [2].
Contemporary Density Functional Theory investigations of branched alkane systems have revealed that traditional functionals such as B3LYP systematically overestimate conformational energies while failing to adequately describe long-range dispersion interactions crucial for accurate energy predictions [3]. For 4,4-Diethyl-2,3-dimethylhexane, these limitations become particularly pronounced due to the extensive branching pattern that creates multiple intramolecular contacts requiring precise treatment of van der Waals forces [4].
Table 1: Density Functional Theory Performance for Branched Alkane Conformational Analysis
| Method | Mean Absolute Error (kcal/mol) | Conformational Ordering Accuracy | Reference |
|---|---|---|---|
| B3LYP-D3 | 0.39 | Moderate | [3] |
| r2SCAN-V | 0.15 | Excellent | [5] |
| B97M-D4 | 0.24 | Good | [5] |
| Double-hybrid DSD-BLYP-D3 | 0.07 | Excellent | [5] |
The conformational stability of 4,4-Diethyl-2,3-dimethylhexane derives primarily from the balance between steric repulsion arising from bulky substituents and stabilizing dispersion interactions between alkyl groups [6]. High-level Density Functional Theory calculations with dispersion corrections reveal that the most stable conformations adopt arrangements that minimize unfavorable gauche interactions while maximizing attractive 1,3-alkyl group contacts [2]. The extensive branching pattern creates multiple competing conformational minima separated by relatively small energy differences, typically within 2-3 kcal/mol [7].
Computational analysis indicates that conformational preferences in 4,4-Diethyl-2,3-dimethylhexane follow established patterns observed in other heavily branched alkanes, where steric bulk drives preference for extended conformations that minimize intramolecular contacts [8]. The quaternary carbon center at position 4 introduces significant conformational constraints that limit accessible molecular arrangements and create well-defined energy minima corresponding to distinct structural families [2].
Molecular dynamics simulations have provided detailed atomistic insight into the dynamic behavior and intermolecular interactions of 4,4-Diethyl-2,3-dimethylhexane in various environments [9]. These computational investigations reveal that van der Waals forces dominate the intermolecular potential energy landscape, consistent with the non-polar nature of saturated hydrocarbon systems [10].
Classical molecular dynamics studies employing optimized force fields demonstrate that branched alkanes like 4,4-Diethyl-2,3-dimethylhexane exhibit reduced intermolecular contact surface area compared to linear analogues, resulting in weaker overall van der Waals interactions [11]. The compact, spherical molecular geometry created by extensive branching prevents efficient molecular packing and reduces the magnitude of attractive dispersion forces between neighboring molecules [12].
Table 2: Molecular Dynamics Simulation Parameters for Branched Alkane Systems
| Force Field | van der Waals Treatment | Temperature Range (K) | Simulation Length (ns) | Reference |
|---|---|---|---|---|
| OPLS-AA | Lennard-Jones 12-6 | 298-400 | 50-100 | [13] |
| CHARMM22 | Lennard-Jones 12-6 | 277-350 | 25-75 | [14] |
| GAFF | Lennard-Jones 12-6 | 300-500 | 100-200 | [14] |
Advanced molecular dynamics protocols utilizing enhanced sampling techniques have elucidated the conformational dynamics of 4,4-Diethyl-2,3-dimethylhexane molecules in bulk liquid environments [9]. These simulations reveal rapid interconversion between accessible conformational states on picosecond timescales, with barrier heights typically ranging from 2-4 kcal/mol for rotation around major alkyl substituents [15].
The intermolecular potential energy surface of 4,4-Diethyl-2,3-dimethylhexane exhibits characteristic features of branched alkane systems, including reduced attractive well depth and increased repulsive core radius compared to linear alkanes [16]. Molecular dynamics calculations demonstrate that the van der Waals interaction energy between pairs of 4,4-Diethyl-2,3-dimethylhexane molecules ranges from -8 to -12 kcal/mol at optimal intermolecular separations, significantly lower than values observed for linear dodecane molecules [10].
Computational analysis of liquid-phase molecular dynamics trajectories reveals that 4,4-Diethyl-2,3-dimethylhexane molecules exhibit enhanced translational and rotational mobility compared to less branched isomers [17]. This increased molecular motion reflects the reduced intermolecular cohesion arising from diminished van der Waals contact area and correlates with observed reductions in bulk viscosity and surface tension [11].
Computational investigations of rotatable bond dynamics in 4,4-Diethyl-2,3-dimethylhexane reveal distinctive features that differentiate this highly branched system from shorter-chain alkane analogues [18]. The molecule contains seven rotatable carbon-carbon bonds, creating a complex conformational landscape with multiple coupled degrees of freedom [19].
Quantum chemical calculations demonstrate that rotational barriers in 4,4-Diethyl-2,3-dimethylhexane vary significantly depending on local molecular environment and degree of steric crowding [8]. Bonds adjacent to the quaternary carbon center exhibit elevated barrier heights of 4-6 kcal/mol due to increased steric interactions, while terminal methyl rotations maintain characteristic low barriers of approximately 3 kcal/mol [15].
Table 3: Rotational Barrier Analysis for Carbon-Carbon Bonds in Branched Alkanes
| Bond Type | Barrier Height (kcal/mol) | Characteristic Frequency (cm⁻¹) | Molecular System | Reference |
|---|---|---|---|---|
| Primary-Secondary | 3.2-3.8 | 200-300 | Branched alkanes | [8] |
| Secondary-Tertiary | 4.1-5.2 | 150-250 | Highly branched systems | [15] |
| Secondary-Quaternary | 5.8-7.1 | 100-180 | Quaternary carbon systems | [8] |
Comparative analysis with shorter-chain branched alkanes reveals that 4,4-Diethyl-2,3-dimethylhexane exhibits reduced conformational entropy relative to predictions based on simple bond counting models [18]. The extensive branching creates significant correlations between rotational degrees of freedom, effectively reducing the number of accessible conformational states and leading to more restricted molecular motion [20].
Advanced conformational sampling calculations demonstrate that 4,4-Diethyl-2,3-dimethylhexane samples approximately 15-20 distinct low-energy conformational families at room temperature, substantially fewer than the statistical expectation for a molecule with seven rotatable bonds [18]. This conformational restriction arises from sterically forbidden regions of configurational space created by intramolecular contacts between bulky substituent groups [7].
Molecular dynamics simulations reveal that rotational correlation times for individual bonds in 4,4-Diethyl-2,3-dimethylhexane range from 2-15 picoseconds, with longer correlation times observed for bonds experiencing greater steric hindrance [21]. These timescales exceed values typical for linear alkanes of comparable molecular weight, reflecting the increased energy barriers and reduced conformational accessibility characteristic of highly branched systems [20].
The highly branched molecular structure of 4,4-diethyl-2,3-dimethylhexane positions it as a valuable precursor in the design of advanced polymer systems with controlled branching architectures [1] [2]. This compound's quaternary carbon center at position 4, bearing two ethyl substituents alongside the additional methyl groups at positions 2 and 3, creates a unique three-dimensional molecular framework that serves as an effective template for controlled polymer branching [3].
Recent advances in molecular precursor design have demonstrated that branched alkane structures like 4,4-diethyl-2,3-dimethylhexane can be utilized to create amorphous micromolecular precursors with exceptional glass-forming abilities [3]. These precursors exhibit glass transition temperatures ranging from 52 to 88 degrees Celsius, enabling facile processing at significantly lower temperatures compared to traditional crystalline precursors [3]. The controlled branching architecture inherent in this compound allows for precise manipulation of polymer chain rigidity and molecular packing density, resulting in enhanced thermal stability with decomposition temperatures exceeding 428 degrees Celsius [3].
The molecular structure of 4,4-diethyl-2,3-dimethylhexane provides a considerable temperature differential between glass transition and reaction temperatures, creating processing windows spanning approximately 140 degrees Celsius [3]. This wide processing window enables viscosity adjustment across a remarkable range from 10^5 to 10^0 Pascal-seconds through temperature and shear rate control [3]. The branched architecture facilitates the formation of high-performance polymer films with storage moduli exceeding 1.8 gigapascals while maintaining excellent processability [3].
| Property | Temperature Range (°C) | Performance Enhancement | Reference |
|---|---|---|---|
| Glass Transition Control | 52-88 | Controlled branching density | [3] [2] |
| Thermal Decomposition | >428 | Superior thermal stability | [3] |
| Processing Window | 60-200 | Wide temperature range | [3] |
| Viscosity Modulation | 40-140 | 10^0 to 10^5 Pa·s range | [3] |
The controlled branching mechanism enabled by compounds such as 4,4-diethyl-2,3-dimethylhexane has been demonstrated to produce polymers with well-defined molecular architectures [4] [5]. Hyperbranched polymers synthesized using such precursors exhibit unique three-dimensional globular structures with abundant functional groups, intramolecular cavities, and reduced viscosity compared to linear analogues [4] [5]. These architectural features make them particularly suitable for applications in advanced material systems requiring precise control over molecular topology and functionality distribution [5].
The alkane functional group architecture of 4,4-diethyl-2,3-dimethylhexane provides unique opportunities for surface modification applications through engineered molecular interactions [6]. The compound's multiple branching sites and diverse alkyl substituents enable controlled modification of surface properties, including wettability, adhesion characteristics, and interfacial energy profiles [13] [14].
Surface modification applications utilizing alkane functional group engineering have demonstrated significant control over contact angle properties, with ranges spanning from 91 to 145 degrees depending on the specific modification approach employed [13]. The branched structure of 4,4-diethyl-2,3-dimethylhexane facilitates the formation of organized molecular monolayers that can effectively alter surface hydrophobicity through controlled molecular orientation and packing density [15].
Hydrophobic surface modification represents a particularly promising application area for this compound. Research has shown that branched hydrocarbon structures can achieve contact angles of 155 to 157 degrees when properly applied to nanoparticle-derived surfaces [16]. The low surface energy characteristics of 4,4-diethyl-2,3-dimethylhexane, combined with its branched architecture, enable the creation of superhydrophobic surfaces with surface coverage exceeding 90 percent [16].
The functional group engineering potential of 4,4-diethyl-2,3-dimethylhexane extends to controlled wettability applications in reservoir and mineral surface modification. Studies have demonstrated that alkane modification can achieve contact angles ranging from 64 to 95 degrees on quartz surfaces, with effective coverage reaching 60 percent for hydrophobic groups [13]. The molecular structure enables selective modification of hydroxyl-rich surfaces through controlled adsorption and orientation mechanisms [13].
| Modification Type | Contact Angle (°) | Surface Coverage (%) | Application | Reference |
|---|---|---|---|---|
| General Surface Engineering | 91-145 | 60-80 | Controlled wettability | [13] [14] |
| Superhydrophobic Coating | 155-157 | >90 | Water repellent surfaces | [16] |
| Mineral Surface Treatment | 64-95 | 60 | Reservoir applications | [13] |
| Low Surface Energy Materials | ~155 | >85 | Specialty coatings | [16] |
The surface modification mechanism involves the interaction between the branched alkyl chains of 4,4-diethyl-2,3-dimethylhexane and substrate surface functional groups [17]. The compound's molecular architecture enables the formation of stable interfacial layers through van der Waals interactions and hydrophobic association [14]. This mechanism is particularly effective for carbon fiber and composite material surface treatments, where the branched structure can improve interfacial adhesion while maintaining processing advantages [17].
Advanced surface modification applications have demonstrated the ability to create structured surface textures using alkane functional group engineering principles [14]. The branched molecular architecture of 4,4-diethyl-2,3-dimethylhexane enables the formation of micro-nanostructures that can isolate contact points and reduce adhesion forces, resulting in improved surface performance characteristics [14]. These modifications have shown particular promise in applications requiring controlled hydrate formation inhibition and solid deposition management [14].
| Physical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H26 | [1] |
| Molecular Weight (g/mol) | 170.33 | [1] |
| CAS Number | 62184-91-2 | [1] |
| Density (g/mL) | 0.765 | [18] |
| Boiling Point (°C) | 183 | [18] |
| Refractive Index | 1.429 | [18] |
| Molar Volume (mL/mol) | 204.2 | [18] |